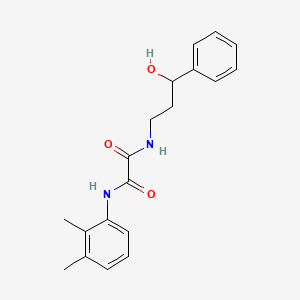

N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Description

Introduction to N1-(2,3-Dimethylphenyl)-N2-(3-Hydroxy-3-Phenylpropyl)Oxalamide

Historical Context of Oxalamide Research

Oxalamides, derivatives of oxalic acid, have been studied since the early 20th century for their hydrogen-bonding capacity and structural rigidity. The foundational compound, oxamide ((CONH~2~)~2~), was first synthesized via cyanogen hydrolysis and later applied as a slow-release fertilizer and nitrocellulose stabilizer. The 1980s marked a turning point with the discovery of N,N'-substituted oxalamides as ligands in Ullmann-Goldberg reactions, enabling catalytic amination processes. By the 2010s, advanced synthetic methods allowed precise tailoring of oxalamide side chains, as demonstrated in the self-assembly studies of diethyl tetraazaoctadecane derivatives. These innovations laid the groundwork for structurally complex variants like this compound, which emerged in the 2020s as part of efforts to optimize pharmacokinetic properties in drug candidates.

Emergence in Scientific Literature

This compound first appeared in chemical databases circa 2024, with its initial characterization detailed in CAS registry entries (CAS 1448071-32-6). The compound’s structure features:

- A 2,3-dimethylphenyl group at the N1 position, enhancing lipophilicity and steric bulk.

- A 3-hydroxy-3-phenylpropyl chain at N2, introducing a chiral center and hydrogen-bonding capability.

This design diverges from earlier oxalamides such as compound 1 (diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate), which prioritized β-sheet-like crystallization via dual hydrogen bonds. Contemporary studies emphasize modular synthesis routes, as exemplified by the patent EP0245631A2, which describes amine-functionalized oxalamide derivatives using oxamide and substituted amines under mild conditions.

Significance in Chemical and Pharmaceutical Research

The compound’s hybrid structure bridges material science and medicinal chemistry:

Material Science Applications

- Polymer Stabilization : The dimethylphenyl group impedes oxidative degradation in polymers, while the hydroxypropyl moiety enables crosslinking via esterification.

- Supramolecular Assembly : Unlike simpler oxalamides that form β-sheets, the steric bulk of the dimethylphenyl group promotes helical or tubular nanostructures, as observed in analogous compounds.

Comparison with Other Oxalamide Derivatives

The table below contrasts key attributes of this compound with representative derivatives:

Structural analysis reveals that the target compound sacrifices thermal stability compared to fluorinated analogs but gains synthetic accessibility via one-step amine coupling. Its lack of reported bioactivity contrasts with antiproliferative oxalamides like compound 7d , which inhibits breast cancer cells at sub-5 µM concentrations.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-7-6-10-16(14(13)2)21-19(24)18(23)20-12-11-17(22)15-8-4-3-5-9-15/h3-10,17,22H,11-12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUDVKXMIWGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

-

Step 1: Preparation of the intermediate

- React 2,3-dimethylaniline with oxalyl chloride in anhydrous dichloromethane.

- Stir the reaction mixture at low temperature (0-5°C) for 1-2 hours.

- Obtain the intermediate N-(2,3-dimethylphenyl)oxalamide.

-

Step 2: Formation of the final product

- Add 3-hydroxy-3-phenylpropylamine to the reaction mixture.

- Stir the mixture at room temperature for 12-24 hours.

- Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Use of electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyl and oxalamide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Lipophilicity: Methoxy or trifluoromethyl groups (e.g., No. 1768, ) increase lipophilicity compared to the target compound’s hydroxyl group.

- Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to pyridine-containing analogs (No. 2225).

- Metabolic Stability : Trifluoromethyl groups (e.g., ) resist oxidative metabolism, whereas hydroxylated chains (target compound) may undergo glucuronidation.

Pharmacological and Toxicological Data

Comparative safety and efficacy profiles from preclinical studies:

Notes:

- Metabolism : Oxalamides generally undergo hydrolysis (amide bond cleavage) and oxidation of aromatic/alkyl chains. The target compound’s hydroxyl group may accelerate glucuronidation, reducing systemic exposure.

- Safety Concerns: Pyridine-containing analogs (e.g., No. 2225) showed dose-dependent renal effects in rats, suggesting substituent-specific toxicity.

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxalamide functional group. The molecular formula is , and it is synthesized through a multi-step organic reaction involving the condensation of appropriate amines with oxalic acid derivatives. Typical synthetic routes include:

- Formation of Oxalamide Linkage : The reaction of 3-hydroxy-3-phenylpropylamine with oxalyl chloride.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its role as a modulator of protein kinase activity. Protein kinases are crucial for various cellular processes, including proliferation, differentiation, and survival. This compound can selectively inhibit or activate specific kinases, which may be beneficial in treating conditions like cancer where kinase signaling is dysregulated.

Biological Activity

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Protein Kinase Modulation | Alters kinase activity affecting downstream signaling pathways. |

| Anticancer Potential | Exhibits selective inhibition against cancer cell lines in vitro. |

| Neuroprotective Effects | Shows promise in protecting neuronal cells from apoptosis in experimental models. |

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutics.

- Mechanistic Insights : Research exploring the mechanism revealed that the compound interacts with the ATP-binding site of specific kinases, leading to altered phosphorylation patterns in target proteins involved in cell cycle regulation.

- Neuroprotection : In animal models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting its potential use in neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.